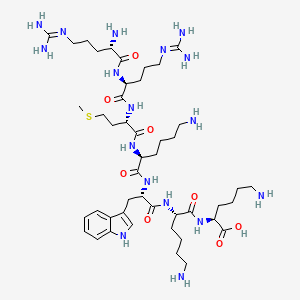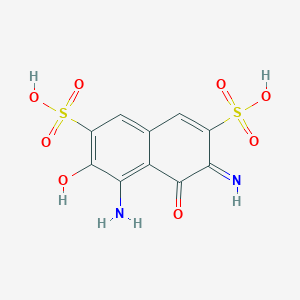
4,6-Dihydroxy-3,5-diimino-3,5-dihydronaphthalene-2,7-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of amino groups, dioxo groups, and sulfonic acid groups attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid typically involves multi-step organic reactions. One common method includes the nitration of naphthalene followed by reduction to introduce amino groups. Subsequent oxidation and sulfonation steps yield the final compound. The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
- 5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
Uniqueness
4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H8N2O8S2 |
|---|---|
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
4-amino-3-hydroxy-6-imino-5-oxonaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H8N2O8S2/c11-7-4(21(15,16)17)1-3-2-5(22(18,19)20)9(13)8(12)6(3)10(7)14/h1-2,11,13H,12H2,(H,15,16,17)(H,18,19,20) |
Clave InChI |
FZVVDKRFXDWBRA-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=N)C(=O)C2=C(C(=C1S(=O)(=O)O)O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


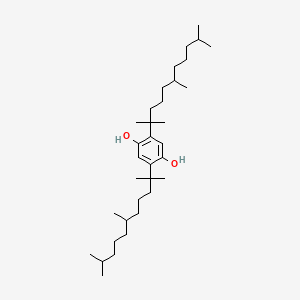
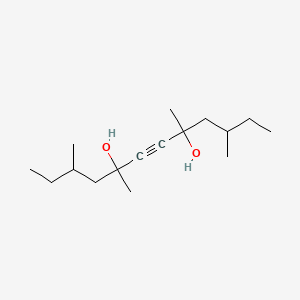
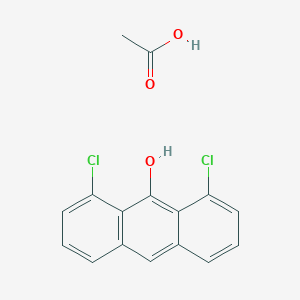
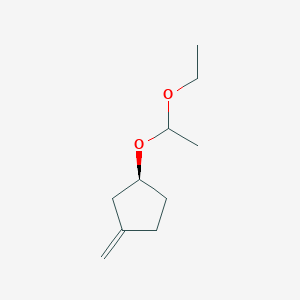
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
![1H-Indene, 3-[(S)-methoxyphenylmethyl]-](/img/structure/B14234925.png)
![1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine](/img/structure/B14234931.png)
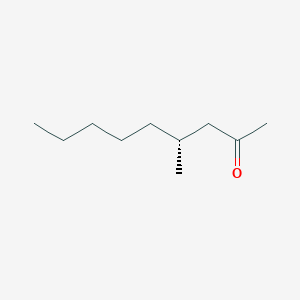
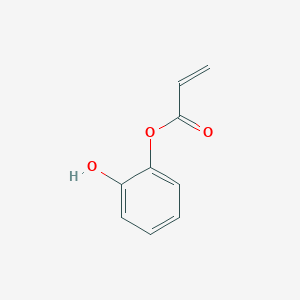
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
